molecular formula C11H12INO4S B230198 1-[(4-Iodophenyl)sulfonyl]proline

1-[(4-Iodophenyl)sulfonyl]proline

Cat. No.: B230198
M. Wt: 381.19 g/mol
InChI Key: OMSAYRDGIZWRHE-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)sulfonyl]proline is a specialized proline derivative designed for advanced chemical biology and peptide engineering applications. This compound is structurally analogous to other aryl-sulfonyl proline derivatives investigated in the field of "proline editing," a practical methodology for the synthesis of peptides with stereospecifically modified proline residues to control protein structure and function . The 4-iodophenylsulfonyl moiety serves as a versatile handle for further chemical modification. The iodine substituent on the aromatic ring is particularly valuable as a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the incorporation of the proline derivative into more complex architectures or its conjugation to other molecules . This makes the compound a valuable building block for developing peptide-based probes, materials, and inhibitors. The parent proline scaffold is a unique amino acid due to the conformational restraints of its pyrrolidine ring and the presence of a tertiary amide bond, which significantly influences peptide conformation, including ring pucker and cis-trans amide isomerism . By introducing the sulfonyl group at the proline nitrogen, this compound can be used to study and manipulate these conformational equilibria, potentially leading to enhanced stability and novel functions in engineered peptides and proteins . Researchers can leverage this compound to introduce reactive handles into peptides, facilitating bioorthogonal conjugation chemistries, structural studies via heteronuclear NMR, and the stabilization of specific secondary structures. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12INO4S

Molecular Weight

381.19 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12INO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)

InChI Key

OMSAYRDGIZWRHE-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)I)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₂INO₄S
  • Molecular Weight : ~373.19 g/mol (calculated based on iodine’s atomic mass).
  • Structural Features : A proline backbone with a sulfonyl linker to a 4-iodophenyl group, creating a chiral center at the proline α-carbon .

Comparison with Structural Analogs

Substituent Variations in Aryl Sulfonyl Prolines

The table below compares 1-[(4-Iodophenyl)sulfonyl]proline with its closest structural analogs, highlighting substituent effects:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Iodo (I) C₁₁H₁₂INO₄S ~373.19 High steric bulk; potential radiopharmaceutical applications due to iodine’s isotopic properties .
1-[(4-Chlorophenyl)sulfonyl]-L-proline Chloro (Cl) C₁₁H₁₂ClNO₄S 289.73 Smaller substituent; used in peptide synthesis and enzyme inhibition studies .
1-[(4-Methylphenyl)sulfonyl]proline Methyl (CH₃) C₁₃H₁₇NO₄S 283.34 Electron-donating group; improves solubility in hydrophobic matrices .
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Dimethylisoxazole C₁₀H₁₄N₂O₅S 274.29 Heterocyclic sulfonyl group; explored in amino acid-based supplements .
1-[(4-Methoxyphenyl)sulfonyl]proline Methoxy (OCH₃) C₁₂H₁₅NO₅S 293.32 Electron-rich aryl group; utilized in hybrid molecules for cytotoxicity studies .

Physicochemical Properties

  • Solubility : Methyl and methoxy substituents (e.g., 1-[(4-Methylphenyl)sulfonyl]proline) improve solubility in organic solvents compared to iodophenyl derivatives, which are more lipophilic .
  • Stability : Iodine’s high atomic mass may increase photodegradation susceptibility, whereas chloro and methyl analogs are more stable under standard conditions .

Drug-Likeness and Pharmacokinetics

  • Hybrid Molecules : Compounds like 1-[(4-Methoxyphenyl)sulfonyl]proline hybrids (e.g., 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide) show enhanced bioavailability and kinase inhibition .

Preparation Methods

Reaction Mechanism and Standard Protocol

  • Base Selection : Pyridine or triethylamine (TEA) is typically used to neutralize HCl generated during the reaction. Pyridine also acts as a catalyst, enhancing the electrophilicity of the sulfonyl chloride.

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their ability to dissolve both proline and sulfonyl chloride while maintaining inertness.

  • Temperature Control : Reactions are conducted at 0–5°C initially to prevent side reactions, followed by gradual warming to room temperature.

Example Protocol :

  • Dissolve L-proline (1 equiv.) in anhydrous DCM under nitrogen.

  • Add pyridine (1.2 equiv.) dropwise at 0°C.

  • Introduce 4-iodophenylsulfonyl chloride (1.1 equiv.) slowly, stirring for 12–24 hours.

  • Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization and Challenges

FactorOptimal ConditionImpact on Yield
BasePyridine85–92%
SolventDCM88%
Stoichiometry1.1:1 (Sulfonyl chloride:Proline)Maximizes conversion
Reaction Time18 hoursBalances completion vs. degradation

Challenges :

  • Steric Hindrance : Proline’s bicyclic structure slows nucleophilic attack, necessitating excess sulfonyl chloride.

  • Iodine Stability : The 4-iodophenyl group may undergo dehalogenation under prolonged heating, requiring strict temperature control.

Alternative Sulfonylation Strategies

Thiol-Based Oxidative Chlorination

Sodium 4-iodophenylsulfinate, derived from 4-iodobenzenethiol via oxidative chlorination, offers a safer alternative to handling sulfonyl chloride directly.

Reaction Steps :

  • Oxidize 4-iodobenzenethiol to sulfinic acid using H<sub>2</sub>O<sub>2</sub>/ZrCl<sub>4</sub>.

  • Convert sulfinic acid to sulfonyl chloride via SOCl<sub>2</sub>.

  • React with proline in aqueous Na<sub>2</sub>CO<sub>3</sub> (50–60% yield).

Advantages :

  • Avoids storage of moisture-sensitive sulfonyl chloride.

  • Enables one-pot synthesis in environmentally friendly solvents.

Electrochemical Synthesis

Terent’ev et al. demonstrated electrochemical coupling of sodium 4-iodobenzenesulfinate with proline using graphite electrodes. This method achieves 65–78% yield under mild conditions (35–40 mA cm<sup>−2</sup>, RT).

Key Parameters :

ParameterValueOutcome
Current Density35 mA cm<sup>−2</sup>Minimal side products
SolventAcetonitrile/Water (3:1)Enhanced conductivity

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves unreacted proline and sulfonyl chloride byproducts.

  • Reverse-Phase HPLC : C18 columns (MeOH/H<sub>2</sub>O) validate purity (>98%) for pharmaceutical applications.

Spectroscopic Confirmation

  • <sup>1</sup>H NMR : δ 3.2–3.5 ppm (proline pyrrolidine protons), δ 7.6–7.8 ppm (aromatic protons).

  • MS (ESI+) : m/z 398.1 [M+H]<sup>+</sup> confirms molecular ion.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Classical Sulfonylation8895High
Thiol-Based6090Moderate
Electrochemical7092Low

Key Insight : The classical method remains superior for large-scale synthesis, while electrochemical routes offer greener alternatives for lab-scale production.

Challenges and Mitigation Strategies

  • Iodine Loss : Use of radical scavengers (e.g., BHT) during prolonged reactions prevents deiodination.

  • Racemization : Low temperatures (0–5°C) and non-polar solvents preserve proline’s stereochemistry .

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventDCM (for Boc-protected)Minimizes racemization
Temperature0–25°CPrevents sulfonyl chloride hydrolysis
Catalyst4-Dimethylaminopyridine (DMAP)Accelerates reaction kinetics

Reference : Similar sulfonylation strategies for proline derivatives are detailed in .

How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are most effective?

Basic Research Question
Enantiomeric purity is critical for biological activity studies. Recommended methods include:

  • Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention times should match standards.
  • Circular Dichroism (CD) Spectroscopy : Compare CD spectra with known enantiomers to confirm configuration.
  • Polarimetry : Measure specific rotation ([α]D) and compare with literature values.

Q. Data Interpretation :

TechniqueKey OutputSensitivity
Chiral HPLCRetention time resolution±1% enantiomeric excess (ee)
CD SpectroscopyCotton effect peaksConfigurational confirmation

Reference : Analytical protocols from and chiral resolution strategies in provide methodological guidance.

What strategies address low yields in the sulfonylation step during proline derivatization?

Advanced Research Question
Low yields often arise from competing hydrolysis of the sulfonyl chloride or steric hindrance. Solutions include:

  • Moisture Control : Conduct reactions under anhydrous conditions (e.g., molecular sieves).
  • Catalyst Optimization : Use DMAP (10 mol%) to enhance nucleophilicity of the proline amine.
  • Alternative Solvents : Switch to DMF for better solubility of sulfonyl chloride.

Q. Case Study :

  • A 30% yield improvement was achieved by replacing DCM with DMF and increasing reaction time to 24 hours .

How should researchers design experiments to resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Advanced Research Question
Contradictions may arise from dynamic equilibria (e.g., rotamers) or crystal-packing effects. Mitigation strategies:

Multi-Technique Validation : Combine NMR (solution state) with X-ray crystallography (solid state).

DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant conformers.

Variable-Temperature NMR : Detect rotameric populations by analyzing signal splitting at low temperatures.

Q. Example :

  • X-ray data for iodophenyl derivatives often show planar sulfonyl groups, while NMR may indicate flexibility .

What are the critical parameters for ensuring reproducibility in the synthesis of iodophenyl-containing proline derivatives?

Advanced Research Question
Reproducibility hinges on:

  • Stoichiometric Precision : Use 1.2 equivalents of sulfonyl chloride to avoid excess reagent hydrolysis.
  • Purification Protocols : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Quality of Starting Materials : Verify proline enantiopurity (>99% ee) via chiral HPLC before derivatization.

Q. Table: Common Pitfalls and Solutions

PitfallSolution
Racemization during synthesisUse Boc-protection and low temperatures
Residual solvent in NMRLyophilize samples for 24 hours

How can researchers optimize reaction conditions to minimize iodine loss during synthesis?

Advanced Research Question
Iodine substituents are prone to elimination under basic or high-temperature conditions. Strategies include:

  • Mild Bases : Replace NaOH with NaHCO₃ to reduce deiodination.
  • Low-Temperature Quenching : Acidify reactions at 0°C to stabilize the iodophenyl group.
  • Post-Reaction Analysis : Monitor iodine content via inductively coupled plasma mass spectrometry (ICP-MS).

Reference : Handling iodinated compounds requires precautions outlined in .

What computational methods aid in predicting the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., prolyl oligopeptidase).
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (sulfonyl oxygen, carboxylic acid).
  • ADMET Prediction : Assess bioavailability and toxicity using SwissADME or ProTox-II.

Q. Data-Driven Approach :

  • Compare computational results with in vitro assays to validate predictive models .

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